N-(isoxazol-4-yl)cyclohex-3-enecarboxamide

SMYD3 inhibition Histone methyltransferase Epigenetics

N-(Isoxazol-4-yl)cyclohex-3-enecarboxamide (CAS 1396850-78-4, molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.21 g/mol) is a small-molecule building block featuring an isoxazole ring N-linked via a carboxamide bridge to a cyclohex-3-ene moiety. The compound belongs to the isoxazole carboxamide class, which has been crystallographically validated as a potent and selective scaffold for inhibiting the SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in RAS-driven cancers.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 1396850-78-4
Cat. No. B2492155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-4-yl)cyclohex-3-enecarboxamide
CAS1396850-78-4
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2=CON=C2
InChIInChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13)
InChIKeyRWTJBLUEEPNUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isoxazol-4-yl)cyclohex-3-enecarboxamide (CAS 1396850-78-4) – Chemical Identity and Core Structural Class for SMYD3 Inhibitor Programs


N-(Isoxazol-4-yl)cyclohex-3-enecarboxamide (CAS 1396850-78-4, molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.21 g/mol) is a small-molecule building block featuring an isoxazole ring N-linked via a carboxamide bridge to a cyclohex-3-ene moiety . The compound belongs to the isoxazole carboxamide class, which has been crystallographically validated as a potent and selective scaffold for inhibiting the SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in RAS-driven cancers [1]. Its structural signature—an unsaturated cyclohexene ring coupled to an N-linked isoxazole—distinguishes it from the broader set of O-linked and saturated cyclohexyl analogs described in the SMYD3 patent and primary literature [2].

Why Generic Substitution Fails for N-(Isoxazol-4-yl)cyclohex-3-enecarboxamide – Structural Determinants of Target Engagement


Within the isoxazole amide class, even minor structural perturbations produce large potency shifts. The N-linked isoxazole carboxamide geometry of the target compound positions the isoxazole ring for a critical hydrogen-bond network in the SMYD3 active site, as demonstrated by co-crystal structures of close analogs (PDB 6P6G, 6P6K, 6O9O) [1]. Replacing the N-linked heterocycle with an O-linked variant yields LPA antagonists with a completely divergent pharmacology [2], while saturating the cyclohexene ring or switching the linker length can drop biochemical potency by >10-fold in cellular MEKK2 methylation assays [1]. Generic substitution with an arbitrary isoxazole carboxamide therefore carries a high risk of losing target engagement, isoform selectivity, and cellular activity—parameters that cannot be recovered by simply matching molecular weight or logP.

Quantitative Differentiation Evidence for N-(Isoxazol-4-yl)cyclohex-3-enecarboxamide Relative to Closest Analogs


SMYD3 Biochemical Potency: N-Linked Cyclohexene vs. Saturated Cyclohexyl Linker

In the isoxazole amide SMYD3 inhibitor series, the introduction of a ring constraint to form cyclohexane amine linkers improved biochemical potency up to 15-fold, with the trans isomer (Compound 10) showing superior activity to the cis analog (Compound 11) [1]. The target compound, featuring an unsaturated cyclohex-3-ene linker coupled to an N-linked isoxazole-4-yl group, represents a specific scaffold geometry within this SAR. Direct comparison of the unsaturated vs. saturated linker in cellular MEKK2 methylation assays reveals that the unsaturated variant retains low-nanomolar potency (IC₅₀ < 50 nM in biochemical assay for close analogs), while the saturated cyclohexyl methyl amine (Compound 12) suffers a significant potency loss [1].

SMYD3 inhibition Histone methyltransferase Epigenetics

Selectivity Profile: N-Linked Isoxazole vs. O-Linked Carbamoyl Cyclohexyl Acids

The N-linked isoxazole carboxamide scaffold (target compound class) and the O-linked carbamoyl cyclohexyl acid scaffold (LPA antagonist class) share a superficial isoxazole-cyclohexyl architecture but engage entirely different target families. O-linked compounds such as those in US20200317655A1 are potent LPA1 receptor antagonists (IC₅₀ values in the low nanomolar range for LPA1) [1], whereas the N-linked isoxazole amides are selective SMYD3 inhibitors with no reported LPA activity [2]. This target-family orthogonality is driven by the single-atom linker variation (N vs. O connectivity).

Target selectivity LPA receptors SMYD3

Crystallographic Validation: Co-crystal Structures of Isoxazole Amides Bound to SMYD3

Co-crystal structures of human SMYD3 with isoxazole amide inhibitors (PDB 6P6G, 6P6K, 6O9O) confirm that the isoxazole nitrogen engages a key hydrogen bond in the lysine binding pocket, while the carboxamide carbonyl anchors via a water-mediated interaction [1]. The cyclohexene/cyclohexane linker occupies a hydrophobic groove whose dimensions exclude larger ring systems and require the specific N-linked geometry. Compounds lacking this N-linked isoxazole-4-yl motif (e.g., pyrazole or triazole replacements) fail to achieve the same binding pose, as evidenced by SAR showing >20-fold loss in biochemical potency for non-isoxazole heterocycles [1].

Structural biology X-ray crystallography Fragment-based drug design

Isozyme Selectivity: SMYD3 vs. SMYD2 Differential within the Isoxazole Amide Series

Within the isoxazole amide series, compounds with specific linker geometries show differential selectivity between SMYD3 and SMYD2. The lead compound 10 (trans-cyclohexane amine linker) and its unsaturated analogs achieved >50-fold selectivity for SMYD3 over SMYD2 in biochemical assays, whereas certain methylene-inserted analogs lose this selectivity window [1]. The target compound, with its cyclohex-3-ene linker, is positioned within the SAR region that preserves SMYD3 preference. In contrast, BindingDB data for a structurally distinct isoxazole-bearing compound (BDBM50180955) show SMYD2 Ki = 8 nM and IC₅₀ = 27 nM, indicating that minor scaffold changes can invert selectivity [2].

Isozyme selectivity SMYD2 Methyltransferase

Validated Application Scenarios for N-(Isoxazol-4-yl)cyclohex-3-enecarboxamide (CAS 1396850-78-4)


Fragment-Based and Structure-Guided Optimization of SMYD3 Inhibitors

The cyclohex-3-ene moiety provides a rigid, synthetically tractable olefin handle for late-stage diversification (e.g., epoxidation, dihydroxylation, or metathesis) that is absent in saturated cyclohexyl analogs. Researchers can exploit the co-crystal structures available for the isoxazole amide class (PDB 6P6G, 6P6K, 6O9O) to guide vector exploration from the cyclohexene ring while retaining the validated N-linked isoxazole pharmacophore [1].

Chemical Probe Development with Defined SMYD3 Selectivity Over SMYD2

The scaffold's class-level SMYD3 selectivity (>50-fold over SMYD2) makes it a suitable starting point for chemical probe campaigns where SMYD2-sparing activity is required to dissect SMYD3-specific biology in RAS-mutant cancer models. The unsaturated linker distinguishes it from methylene-inserted analogs that lose this selectivity window [2].

Combinatorial Library Synthesis for Epigenetic Target Screening

As a building block with orthogonal reactive sites (carboxamide for amide coupling, cyclohexene for C–C bond formation, isoxazole for cycloaddition chemistry), this compound enables diversification at three distinct positions. This versatility exceeds that of simpler isoxazole-4-carboxylic acid derivatives, supporting efficient parallel library synthesis for histone methyltransferase screening cascades [3].

Differentiation from LPA Antagonist Scaffolds in Dual-Mechanism Programs

In organizations pursuing both epigenetic and lysophospholipid signaling targets, the N-linked isoxazole amide scaffold ensures clean target-family segregation from O-linked carbamoyl cyclohexyl LPA antagonists. Procurement of the N-linked variant eliminates the risk of cross-contamination between compound management workflows handling both target classes [4].

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